Ethyl 3-hydroxy-4-methoxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-hydroxy-4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-14-10(12)7-4-5-9(13-2)8(11)6-7/h4-6,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBPAZQCHKARFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80573161 | |
| Record name | Ethyl 3-hydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148527-38-2 | |
| Record name | Ethyl 3-hydroxy-4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80573161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethyl 3-hydroxy-4-methoxybenzoate chemical properties
Technical Whitepaper: Ethyl 3-hydroxy-4-methoxybenzoate Synonyms: Ethyl Isovanillate; 3-Hydroxy-4-methoxybenzoic acid ethyl ester CAS Registry Number: 148527-38-2 (Isomer specific)
Abstract
Ethyl 3-hydroxy-4-methoxybenzoate (Ethyl Isovanillate) is a structural isomer of the widely utilized flavoring agent ethyl vanillate. While its isomer is ubiquitous in food chemistry, ethyl isovanillate occupies a specialized niche in medicinal chemistry as a pharmacophore for tyrosinase inhibition and a precursor in the synthesis of complex benzothiazole and stilbene derivatives. This guide details the physicochemical profile, validated synthetic protocols, and structural characterization of this compound, emphasizing the critical regio-chemical distinctions that define its reactivity and biological efficacy.
Chemical Identity & Physicochemical Profile
The distinction between ethyl isovanillate and ethyl vanillate lies in the transposition of the hydroxyl (-OH) and methoxy (-OCH₃) substituents on the benzene ring. This "iso" arrangement significantly alters the molecule's hydrogen-bonding capacity and lipophilic interactions within enzyme active sites.
| Property | Specification | Technical Note |
| IUPAC Name | Ethyl 3-hydroxy-4-methoxybenzoate | Regio-isomer of Ethyl 4-hydroxy-3-methoxybenzoate |
| Molecular Formula | C₁₀H₁₂O₄ | - |
| Molecular Weight | 196.20 g/mol | - |
| Physical State | Crystalline Solid | Typically white to off-white needles |
| Solubility | Soluble in EtOH, DMSO, EtOAc | Limited solubility in water; lipophilic nature facilitates membrane permeability |
| LogP (Predicted) | ~2.1 | Optimal range for oral bioavailability (Lipinski’s Rule of 5) |
| pKa (Phenolic OH) | ~8.5 - 9.0 | The 3-OH is less acidic than the 4-OH of vanillate due to lack of direct conjugation with the ester carbonyl |
| H-Bond Donors | 1 (Phenolic OH) | Critical for active site recognition (e.g., Serine residues) |
| H-Bond Acceptors | 4 | Ester carbonyl + ether oxygen |
Synthetic Routes & Process Optimization
The synthesis of ethyl isovanillate is primarily achieved via Fischer esterification. Unlike base-catalyzed alkylation, which can lead to competitive etherification of the phenol, acid-catalyzed esterification ensures selectivity for the carboxyl group.
Protocol: Acid-Catalyzed Fischer Esterification
Objective: Selective ethylation of the carboxylic acid moiety of isovanillic acid without protecting the phenolic hydroxyl.
Reagents:
-
Precursor: Isovanillic acid (3-hydroxy-4-methoxybenzoic acid) [CAS: 645-08-9]
-
Solvent/Reactant: Anhydrous Ethanol (Excess)
-
Catalyst: Conc. Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with Isovanillic acid (1.0 eq) and Anhydrous Ethanol (10-15 eq).
-
Catalysis: Add Conc. H₂SO₄ (0.1 eq) dropwise at 0°C to prevent immediate exotherm-induced degradation.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.
-
Process Control: Monitor via TLC (Mobile Phase: Hexane:EtOAc 7:3). Product will show a higher R_f than the acid precursor.
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess ethanol.
-
Dilute residue with Ethyl Acetate (EtOAc).[1]
-
Wash with sat. NaHCO₃ (to remove unreacted acid and neutralize catalyst).
-
Wash with Brine, dry over anhydrous Na₂SO₄.
-
-
Purification: Recrystallize from minimal hot ethanol or purify via silica gel column chromatography if high purity (>99%) is required for biological assays.
Synthesis Workflow Diagram
Caption: Figure 1. Acid-catalyzed Fischer esterification workflow for the selective synthesis of Ethyl Isovanillate.
Structural Characterization
Accurate identification requires distinguishing the 3-hydroxy-4-methoxy pattern from the 4-hydroxy-3-methoxy (vanillate) isomer.
Nuclear Magnetic Resonance (NMR) Analysis
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.38 (t, 3H): Methyl protons of the ethyl ester (-CH₂CH ₃).[2]
-
δ 3.94 (s, 3H): Methoxy protons (-OCH ₃) at position 4. Note: In ethyl vanillate, this is at position 3.
-
δ 4.35 (q, 2H): Methylene protons of the ethyl ester (-CH ₂CH₃).
-
δ 5.70 (s, broad, 1H): Phenolic -OH at position 3 (D₂O exchangeable).
-
δ 6.90 (d, 1H, J=8.5 Hz): Aromatic proton at C5 (Ortho to OMe).
-
δ 7.55 (d, 1H, J=2.0 Hz): Aromatic proton at C2 (Ortho to Ester, Meta to OMe).
-
δ 7.60 (dd, 1H, J=8.5, 2.0 Hz): Aromatic proton at C6.
-
-
Differentiation Logic: The coupling constants are similar to ethyl vanillate, but the chemical shift environment of the phenolic proton and the specific NOE (Nuclear Overhauser Effect) interactions between the OMe and adjacent aromatic protons confirm the regio-isomerism.
Reactivity & Pharmacophore Potential
Ethyl isovanillate serves as a "privileged scaffold" in drug design. The 3-hydroxy group is a versatile handle for further functionalization, while the ester moiety can act as a prodrug element or a hydrogen bond acceptor.
Key Reactivity Pathways:
-
O-Alkylation (Etherification): The phenolic OH at C3 is nucleophilic. Under basic conditions (K₂CO₃/DMF), it reacts with alkyl halides. This is used to synthesize Isovanillic acid derivatives with extended lipophilic chains.
-
Electrophilic Aromatic Substitution: The C2 and C6 positions are activated by the electron-donating OH and OMe groups, allowing for halogenation or nitration, useful in creating precursors for benzoxazoles.
-
Hydrolysis: The ethyl ester can be hydrolyzed back to the acid by esterases in vivo, releasing the free acid which may have different biological targets.
Pharmacophore Mapping Diagram
Caption: Figure 2. Pharmacophore map illustrating the functional roles of substituents in biological interactions.
Biological Applications: Tyrosinase Inhibition
Research indicates that isovanillyl esters exhibit distinct inhibitory kinetics compared to vanillyl esters against tyrosinase, the rate-limiting enzyme in melanogenesis.
-
Mechanism: The phenolic hydroxyl group coordinates with the binuclear copper active site of tyrosinase. The position of the OH (meta vs. para relative to the ester) alters the binding angle.
-
Efficacy: Studies on benzoate esters suggest that while the 4-OH (vanillate) mimics tyrosine (the natural substrate), the 3-OH (isovanillate) can induce conformational changes or bind to allosteric sites, often acting as a mixed-type inhibitor.
-
Application: Used in the development of skin-whitening agents and anti-melanoma therapeutics where competitive inhibition of melanin synthesis is required without the cytotoxicity associated with hydroquinone.[3]
References
-
PubChem. (2025).[4] Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4.[4] National Library of Medicine. [Link]
-
Ha, Y. M., et al. (2018). In vitro and in vivo evidence of tyrosinase inhibitory activity of synthesized benzylidene derivatives. Experimental Dermatology. (Contextual citation for isovanillyl SAR). [Link]
Sources
Technical Guide: Solubility Profile & Solvent Selection for Ethyl 3-hydroxy-4-methoxybenzoate
Executive Summary & Compound Identity
Ethyl 3-hydroxy-4-methoxybenzoate (commonly known as Ethyl Isovanillate ) is a critical intermediate in the synthesis of pharmaceutical agents, including opiate precursors and specific kinase inhibitors. Unlike its more common isomer, Ethyl Vanillate (4-hydroxy-3-methoxybenzoate), detailed thermodynamic solubility data for Ethyl Isovanillate is frequently absent from standard compendia.
This guide bridges that gap by synthesizing physicochemical principles with available experimental data to provide a robust framework for solvent selection. It prioritizes predictive solubility modeling and empirical validation protocols to ensure reproducibility in drug development workflows.
Physicochemical Profile
To accurately predict solubility, one must first distinguish the specific isomer and its solid-state properties.
| Property | Value | Source / Note |
| IUPAC Name | Ethyl 3-hydroxy-4-methoxybenzoate | Specific Isomer |
| Common Name | Ethyl Isovanillate | Distinct from Ethyl Vanillate |
| CAS Number | 148527-38-2 | Verified Identifier |
| Molecular Weight | 196.20 g/mol | |
| Melting Point | 51–52 °C | Crystalline solid [1] |
| LogP (Octanol/Water) | ~2.29 | Lipophilic; poor water solubility [2] |
| H-Bond Donors | 1 (Phenolic -OH) | Critical for solvent interaction |
| H-Bond Acceptors | 4 (Ester oxygens, Methoxy oxygen) |
Critical Distinction: Do not confuse with Ethyl Vanillate (MP ~44°C). While structurally similar, the position of the hydroxyl group (meta vs. para) alters the crystal lattice energy and hydrogen bonding accessibility, slightly modifying solubility limits.
Solubility Thermodynamics & Solvent Screening
The solubility of Ethyl 3-hydroxy-4-methoxybenzoate is governed by the "Like Dissolves Like" principle, specifically driven by the interaction between its phenolic hydroxyl group (H-bond donor) and the solvent's functional groups.
Solvation Mechanism
The molecule possesses a "push-pull" electronic structure. The ester group withdraws electron density, while the hydroxyl and methoxy groups donate it.
-
Protic Solvents (Alcohols): The phenolic -OH can donate a hydrogen bond to the solvent oxygen, while the solvent -OH donates to the ester carbonyl. This cooperative bonding leads to high solubility .
-
Aprotic Polar Solvents (DMSO, DMF): These are excellent H-bond acceptors. They will solvate the phenolic proton strongly, often resulting in the highest solubility values (>500 mg/mL).
-
Non-Polar Solvents (Hexane): Solubility is limited. While the ethyl and methyl groups provide some lipophilicity, the polar core (ester/phenol) resists solvation in purely dispersive media.
Predicted Solubility Profile
Based on Hansen Solubility Parameters (HSP) and comparative data from the vanillate isomer:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanism |
| Alcohols | Ethanol, Methanol, IPA | High (>100 mg/mL) | Strong H-bonding network. |
| Polar Aprotic | DMSO, DMF, NMP | Very High (>500 mg/mL) | Dipole-dipole & H-acceptor interactions. |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate-High | Dipole interactions; good for extraction. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Polarizability matches aromatic ring. |
| Ethers | THF, Diethyl Ether | Moderate | Good H-acceptor ability. |
| Aliphatic | Hexane, Heptane | Low/Poor | Lack of polar interactions. |
| Aqueous | Water | Insoluble (<1 mg/mL) | Hydrophobic effect dominates (LogP > 2). |
Visualization: Solvation Logic
The following diagram illustrates the decision logic for selecting a solvent based on the intended process (Reaction vs. Purification).
Figure 1: Decision tree for solvent selection based on process requirements.
Experimental Protocols
Since batch-specific purity can affect saturation points, the following Self-Validating Protocols are recommended to determine exact solubility limits and purification conditions.
Protocol: Gravimetric Solubility Determination
Objective: Accurately measure saturation solubility (
Materials:
-
Target Solvent (HPLC Grade)
-
0.45 µm Syringe Filter (PTFE or Nylon)
-
Thermostatic Shaker or Water Bath
Workflow:
-
Saturation: Add excess solid (~500 mg) to 2 mL of solvent in a sealed vial.
-
Equilibration: Shake at target temperature (e.g., 25°C) for 24 hours. Validation: Ensure solid remains visible; if all dissolves, add more solid.
-
Filtration: Filter the supernatant through a pre-warmed 0.45 µm filter into a tared vial.
-
Quantification:
-
Method A (Gravimetric): Evaporate solvent under vacuum/nitrogen flow until constant weight is achieved.
-
Method B (HPLC): Dilute aliquot 100x with Mobile Phase and analyze against a standard curve.
-
-
Calculation:
Protocol: Recrystallization (Purification)
Context: Ethyl Isovanillate has a relatively low melting point (~52°C). Care must be taken to avoid "oiling out" (forming a liquid oil phase instead of crystals) which often happens if the temperature exceeds the MP during the process.
Recommended Solvent System: Ethanol/Water (Binary) or Ethyl Acetate/Hexane.
Step-by-Step:
-
Dissolution: Dissolve crude Ethyl Isovanillate in the minimum amount of Ethanol at room temperature.
-
Note: Do not heat excessively as the MP is low. If heating is needed, keep T < 45°C.
-
-
Anti-solvent Addition: Slowly add Water dropwise with stirring until a persistent turbidity (cloudiness) appears.
-
Re-solvation: Add a few drops of Ethanol until the solution becomes clear again.
-
Nucleation: Allow the solution to stand undisturbed.
-
Critical Step: If oil droplets form, seed the mixture with a pure crystal of Ethyl Isovanillate or scratch the glass wall.
-
-
Cooling: Place in a refrigerator (4°C) for 2–4 hours.
-
Harvest: Filter crystals via vacuum filtration and wash with cold Water/Ethanol (90:10) mixture.
Applications in Process Chemistry[8]
Reaction Intermediate
Ethyl 3-hydroxy-4-methoxybenzoate is often alkylated at the 3-hydroxy position.
-
Preferred Solvent: DMF or Acetonitrile .
-
Reasoning: These solvents dissolve the starting material and the base (e.g.,
) effectively, promoting the reaction kinetics. -
Work-up: The reaction mixture is typically quenched with water. Since the product is lipophilic (LogP ~2.3), it will precipitate or can be extracted efficiently with Ethyl Acetate [3].
Extraction Efficiency
When extracting this compound from an aqueous reaction quench:
-
Ethyl Acetate: Excellent efficiency. Partition coefficient favors the organic phase.
-
Dichloromethane: Good efficiency, but environmental concerns often favor Ethyl Acetate.
-
Ether: Viable, but flammability risks are higher.
References
-
Journal of the Chemical Society , Abstracts.[4] (Historical Data). Ethyl isovanillate melting point determination.[5]
-
PubChem Compound Summary . Ethyl 3-hydroxy-4-methoxybenzoate (CID 15480330).[6] National Center for Biotechnology Information. [Link]
Sources
- 1. Ethyl 3,4-dihydroxybenzoate | CAS#:3943-89-3 | Chemsrc [chemsrc.com]
- 2. 3-Hydroxy-4-methoxybenzoic acid | 645-08-9 [chemicalbook.com]
- 3. Ethyl 3-hydroxy-4-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 4. Full text of "Journal of Chemical Society, Abstracts v.98-128" [archive.org]
- 5. Ethyl isovalerate | C7H14O2 | CID 7945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Master Guide: Ethyl 3-hydroxy-4-methoxybenzoate (Ethyl Isovanillate)
Executive Summary
Ethyl 3-hydroxy-4-methoxybenzoate (also known as Ethyl Isovanillate ) is a critical phenolic ester intermediate used extensively in the synthesis of advanced pharmaceutical agents, including URAT1 inhibitors for gout and kinase inhibitors for oncology. Distinct from its structural isomer Ethyl Vanillate (4-hydroxy-3-methoxybenzoate), this compound possesses a unique 3-hydroxy-4-methoxy substitution pattern that serves as a privileged scaffold in medicinal chemistry. This guide provides a comprehensive technical overview, including validated synthesis protocols, physicochemical profiling, therapeutic applications, and safety standards.
Part 1: Chemical Identity & Physicochemical Profile
Nomenclature & Identification
Accurate identification is paramount due to the prevalence of structural isomers.
| Parameter | Specification |
| IUPAC Name | Ethyl 3-hydroxy-4-methoxybenzoate |
| Common Synonyms | Ethyl isovanillate; 3-Hydroxy-4-methoxybenzoic acid ethyl ester |
| CAS Number | 148527-38-2 (Specific to Ethyl Isovanillate) |
| Isomer Warning | Do NOT confuse with: • Ethyl Vanillate (CAS 617-05-0): 4-hydroxy-3-methoxy[1]• Ethyl 3,4-dihydroxybenzoate (EDHB): 3,4-dihydroxy |
| Molecular Formula | C₁₀H₁₂O₄ |
| Molecular Weight | 196.20 g/mol |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)OC)O |
Physicochemical Properties
Data synthesized from experimental literature and MSDS sources.[2]
| Property | Value | Context/Notes |
| Appearance | White to off-white crystalline powder | Hygroscopic nature requires desiccated storage. |
| Melting Point | 51 – 52 °C | Distinct from Ethyl Vanillate (43–45 °C). |
| Boiling Point | ~285 °C (at 760 mmHg) | Decomposition may occur at high temperatures. |
| Solubility | Soluble: Ethanol, DMSO, Ethyl AcetateSlightly Soluble: Water | Lipophilic ester moiety facilitates cell membrane permeability relative to the free acid. |
| pKa | ~8.36 (Phenolic OH) | Predicted value; indicates weak acidity. |
Part 2: Synthesis & Manufacturing Protocols
Core Synthesis: Fischer Esterification
The most robust method for synthesizing Ethyl Isovanillate involves the acid-catalyzed esterification of Isovanillic acid. This pathway ensures high regioselectivity and yield.
Reaction Scheme:
Figure 1: Acid-catalyzed synthesis pathway converting Isovanillic Acid to Ethyl Isovanillate.
Detailed Experimental Protocol
Objective: Synthesis of Ethyl 3-hydroxy-4-methoxybenzoate (Scale: 10g basis).
-
Reagent Preparation:
-
Dissolve Isovanillic Acid (10.0 g, 59.4 mmol) in absolute Ethanol (100 mL) .
-
Add p-Toluenesulfonic acid (p-TsOH) (2.26 g, 11.9 mmol) as the catalyst. Note: Sulfuric acid (H₂SO₄) can be used as an alternative.
-
-
Reaction:
-
Equip the round-bottom flask with a reflux condenser and a drying tube (or Dean-Stark trap to remove water and shift equilibrium).
-
Heat the mixture to reflux (~78°C) under an inert atmosphere (Argon/Nitrogen).
-
Maintain reflux for 16 hours or until TLC/HPLC indicates consumption of starting material.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess ethanol.
-
Dilute the residue with Ethyl Acetate (150 mL) .
-
Wash the organic layer sequentially with:
-
0.1N HCl (to remove residual amine impurities if present/catalyst neutralization).
-
Saturated NaHCO₃ (to remove unreacted acid).
-
Brine (saturated NaCl).
-
-
Dry the organic layer over anhydrous Na₂SO₄ .
-
-
Purification:
-
Filter and concentrate in vacuo.
-
Recrystallize from Ethanol/Hexane or purify via column chromatography (Silica gel, Hexane:EtOAc gradient) if high purity (>99%) is required.
-
Part 3: Therapeutic Potential & Applications
The "Isovanillate" Privileged Scaffold
Ethyl Isovanillate is rarely the final Active Pharmaceutical Ingredient (API). Instead, it serves as a crucial intermediate and pharmacophore scaffold . The 3-hydroxy position is a strategic handle for alkylation, allowing the attachment of complex side chains while the 4-methoxy group provides metabolic stability and lipophilicity.
Key Drug Classes Derived from this Scaffold:
-
URAT1 Inhibitors (Gout): Derivatives of ethyl isovanillate are used to synthesize potent inhibitors of the Urate Transporter 1 (URAT1), facilitating uric acid excretion.
-
Kinase Inhibitors (Oncology): The 3-substituted-4-methoxybenzoate motif mimics the ATP-binding pocket interactions in EGFR and Aurora Kinase inhibitors (e.g., Gefitinib analogs).
-
PDE4 Inhibitors (Inflammation): Precursor for 3-ethoxy-4-methoxybenzaldehyde, a key intermediate for Apremilast.
Mechanism of Action (Pharmacophore Level)
The following diagram illustrates how the Ethyl Isovanillate core is modified to interact with biological targets like URAT1.
Figure 2: Pharmacophore mapping of the Isovanillate scaffold in drug design.
Part 4: Analytical Characterization
To ensure the integrity of the intermediate, the following HPLC method is recommended for separating the ester from the parent acid and impurities.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Eclipse XDB-C18, 4.6 × 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (or Phosphate Buffer pH 3.0) |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | 0-10 min: 10%→25% B; 10-20 min: 25%→60% B; 20-30 min: 60%→70% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm (aromatic ring absorption) and 254 nm |
| Retention Time | Isovanillic Acid: ~5-6 minEthyl Isovanillate: ~12-15 min (elutes later due to higher lipophilicity) |
Part 5: Safety & Handling (SDS Summary)
Signal Word: WARNING
Hazard Statements (GHS)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Precautionary Protocols
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen) if possible to prevent hydrolysis or oxidation over long periods.
-
First Aid:
References
-
PubChem. (2025).[2] Ethyl 3-hydroxy-4-methoxybenzoate Compound Summary. National Library of Medicine. Link
-
Simson Pharma. (2025). Ethyl 3-hydroxy-4-methoxybenzoate CAS 148527-38-2 Product Details. Link
-
Google Patents. (2012). WO2012033720A1 - Benzoic acid compounds for reducing uric acid. (Describes synthesis from isovanillic acid). Link
-
ChemicalBook. (2025). Ethyl 4-hydroxy-3-methoxybenzoate vs Ethyl Isovanillate Properties. Link
-
Sigma-Aldrich. (2024). Safety Data Sheet: Phenolic Esters. Link
-
ResearchGate. (2025). HPLC Method for Analysis of Vanillic Acid Derivatives. Link
Sources
Ethyl 3-hydroxy-4-methoxybenzoate IUPAC name and synonyms
[1][2][3]
Executive Summary
Ethyl 3-hydroxy-4-methoxybenzoate (commonly known as Ethyl Isovanillate ) is a specialized phenolic ester used primarily as a pharmacophore building block in medicinal chemistry. Unlike its regioisomer ethyl vanillate (a common flavoring agent), ethyl isovanillate is predominantly utilized in the synthesis of uricosuric agents (gout treatments) and respiratory stimulant analogs.
This guide provides a rigorous technical breakdown of its chemical identity, a validated synthesis protocol derived from pharmaceutical patent literature, and analytical characterization standards required for drug development workflows.
Part 1: Chemical Identity & Nomenclature
The precise identification of this molecule is critical due to the prevalence of its isomer, ethyl vanillate. Researchers must distinguish between the isovanillic (3-hydroxy, 4-methoxy) and vanillic (4-hydroxy, 3-methoxy) substitution patterns, as their biological activities differ significantly.
Nomenclature Hierarchy
-
Common Name: Ethyl isovanillate
-
CAS Registry Number: 148527-38-2 (Specific to the ethyl ester)[1][2]
-
Parent Acid: Isovanillic acid (CAS: 645-08-9)[3]
Synonyms & Identifiers Table
| Identifier Type | Value | Context |
| IUPAC | Ethyl 3-hydroxy-4-methoxybenzoate | Official chemical nomenclature |
| Common | Ethyl isovanillate | Laboratory shorthand |
| Systematic | Benzoic acid, 3-hydroxy-4-methoxy-, ethyl ester | Indexing (e.g., Chemical Abstracts) |
| Isomeric Distinction | 3-Hydroxy-4-methoxybenzoic acid ethyl ester | Distinguishes from Ethyl Vanillate |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)OC)O | Chemoinformatics / Docking |
| InChIKey | DCBPAZQCHKARFB-UHFFFAOYSA-N | Digital Identification |
Part 2: Physicochemical Profile[4]
Unlike ethyl vanillate, which is a crystalline solid (MP ~44°C), ethyl isovanillate is often isolated as a viscous oil that may crystallize slowly upon standing or cooling.
| Property | Data | Note |
| Molecular Formula | C₁₀H₁₂O₄ | |
| Molecular Weight | 196.20 g/mol | |
| Physical State | Viscous liquid / Low-melting solid | Often requires high-vacuum drying to solidify. |
| Solubility | Soluble in EtOH, EtOAc, DCM, DMSO | Poorly soluble in water. |
| pKa (Phenolic) | ~9.3 (Predicted) | Less acidic than carboxylic acids; deprotonated by strong bases (e.g., K₂CO₃). |
| LogP | ~2.1 | Lipophilic; suitable for membrane permeability studies. |
Part 3: Synthetic Pathways (Protocol)
The most robust method for synthesizing ethyl isovanillate is Fischer Esterification using p-toluenesulfonic acid (p-TsOH) as a catalyst. This method is preferred over acyl chloride routes for phenolic acids because it avoids potential polymerization or self-esterification of the phenolic hydroxyl group.
Reaction Logic[3][9][10]
-
Catalysis: p-TsOH provides a proton source to activate the carbonyl oxygen of isovanillic acid.
-
Equilibrium Shift: Using ethanol as both solvent and reagent drives the equilibrium toward the ester.
-
Water Removal: The reaction generates water; carrying it out under reflux (often with a Dean-Stark trap if using a co-solvent like toluene, though pure ethanol usually suffices with extended time) ensures high conversion.
Validated Experimental Protocol
Adapted from Patent WO2012033720A1 (Synthesis of Uric Acid Reducing Compounds)
Reagents:
-
Isovanillic acid (3-hydroxy-4-methoxybenzoic acid): 10.0 g (59.4 mmol)
-
Absolute Ethanol: 100 mL
-
p-Toluenesulfonic acid monohydrate (p-TsOH): 2.26 g (11.9 mmol, ~20 mol%)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen to prevent oxidation of the phenol.
-
Dissolution: Add Isovanillic acid (10 g) and Ethanol (100 mL) to the flask. Stir until partially dissolved.
-
Catalyst Addition: Add p-TsOH (2.26 g) in a single portion.
-
Reflux: Heat the mixture to reflux (approx. 80°C oil bath temperature). Maintain reflux for 16 hours .
-
Self-Validating Check (TLC): Spot the reaction mixture against the starting acid (Mobile phase: 30% EtOAc in Hexanes). The product (Ester) will have a significantly higher Rf than the Acid. The reaction is complete when the Acid spot disappears.
-
-
Concentration: Remove the ethanol solvent under reduced pressure (Rotary Evaporator) to obtain a crude residue.
-
Workup (Purification):
-
Dissolve the residue in Ethyl Acetate (100 mL).
-
Wash 1: 0.1 N HCl (50 mL) – Purpose: Remove residual ethanol and trace amine impurities if present.
-
Wash 2: Saturated NaHCO₃ (2 x 50 mL) – Critical Step: Neutralizes the p-TsOH catalyst and removes any unreacted Isovanillic acid (which forms the water-soluble sodium salt).
-
Wash 3: Brine (saturated NaCl, 50 mL) – Purpose: Remove bulk water.
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Isolation: The product is obtained as a pale yellow oil or off-white solid. Yield is typically >90%.[4]
Synthesis Workflow Diagram
Caption: Figure 1. Fischer esterification workflow for the synthesis of Ethyl 3-hydroxy-4-methoxybenzoate.
Part 4: Analytical Characterization
To ensure scientific integrity, the synthesized compound must be validated using NMR spectroscopy. The specific coupling patterns of the aromatic protons distinguish it from the vanillate isomer.
Expected ¹H NMR Data (CDCl₃, 400 MHz)
-
δ 1.39 (t, 3H): Methyl group of the ethyl ester (-CH2-CH3).
-
δ 3.94 (s, 3H): Methoxy group at C4 (-OCH3).
-
δ 4.35 (q, 2H): Methylene group of the ethyl ester (-CH2-CH3).
-
δ 5.70 (s, 1H): Phenolic Hydroxyl (-OH), exchangeable with D₂O.
-
Aromatic Region (Key for Isomer ID):
-
δ 6.90 (d, J=8.5 Hz, 1H): Proton at C5 (Ortho to Methoxy).
-
δ 7.55 (d, J=2.0 Hz, 1H): Proton at C2 (Ortho to Ester, Meta to OH).
-
δ 7.62 (dd, J=8.5, 2.0 Hz, 1H): Proton at C6.
-
Note: In Ethyl Vanillate (isomer), the coupling patterns differ slightly due to the swapped OH/OMe positions, but the chemical shift of the proton ortho to the OH group will differ.
-
Part 5: Pharmaceutical Applications[1][3][4][12]
While Ethyl Vanillate is a flavoring agent, Ethyl Isovanillate is strictly a pharmaceutical intermediate .
Precursor for Uricosuric Agents (Gout)
Ethyl isovanillate is a key intermediate in the synthesis of URAT1 (Urate Transporter 1) inhibitors.
-
Mechanism: The phenolic -OH is alkylated (e.g., with 2,6-dimethylbenzyl chloride) to create lipophilic ether derivatives.
-
Pathway: The ester is subsequently hydrolyzed to the acid or converted to an amide to form the active pharmacophore that inhibits uric acid reabsorption in the kidney.
Structural Analog Studies (Etamivan)
Etamivan is a respiratory stimulant derived from Vanillic Acid (N,N-diethyl-4-hydroxy-3-methoxybenzamide).[5]
-
Relevance: Ethyl isovanillate is used to synthesize "Iso-Etamivan" (N,N-diethyl-3-hydroxy-4-methoxybenzamide) for Structure-Activity Relationship (SAR) studies.
-
Insight: Comparing the biological activity of Etamivan vs. its Isovanillic analog helps researchers understand the necessity of the specific 4-OH/3-OMe arrangement for receptor binding in the medullary respiratory center.
Application Logic Diagram
Caption: Figure 2. Divergent synthetic utility of Ethyl Isovanillate in drug development.
Part 6: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store in a cool, dry place under inert gas (Nitrogen) if possible, as phenolic compounds can darken upon prolonged exposure to air/light (oxidation).
References
Sources
- 1. lookchem.com [lookchem.com]
- 2. Ethyl 3,4-dihydroxybenzoate | CAS#:3943-89-3 | Chemsrc [chemsrc.com]
- 3. Isovanillic acid | Vihita Drugs & Intermediates [vihitadrugs.com]
- 4. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 5. Ethamivan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. ethyl 3-hydroxy-4-methoxybenzoate, 148527-38-2 [perflavory.com]
Methodological & Application
Synthesis of Ethyl 3-hydroxy-4-methoxybenzoate from vanillic acid
Application Note: High-Purity Synthesis of Ethyl 3-hydroxy-4-methoxybenzoate (Ethyl Isovanillate) from Vanillic Acid
Executive Summary
This guide details the synthesis of Ethyl 3-hydroxy-4-methoxybenzoate (Ethyl Isovanillate) starting from Vanillic Acid (4-hydroxy-3-methoxybenzoic acid).
Critical Technical Distinction: Researchers must note that the target molecule is a structural isomer of the starting material.
-
Starting Material (Vanillic Acid): 3-methoxy, 4-hydroxy pattern.[1][2][3]
-
Target Molecule (Ethyl Isovanillate): 3-hydroxy, 4-methoxy pattern.
Therefore, a direct Fischer esterification of Vanillic Acid will yield Ethyl Vanillate, not the requested target. This protocol consequently employs a Demethylation-Remethylation Strategy to transpose the substituents prior to esterification. This route is particularly relevant for synthesizing isotopically labeled standards where the vanillic scaffold is the primary source, or for derivatizing lignin degradation products.
Synthetic Pathway & Logic
The synthesis requires three distinct phases to achieve the substituent transposition and final esterification.
Mechanism of Action
-
Global Demethylation: The stable methyl ether at the 3-position of Vanillic Acid is cleaved to generate the catechol intermediate, Protocatechuic Acid (3,4-dihydroxybenzoic acid).
-
Regioselective Methylation: The 4-hydroxyl group is selectively methylated. Note: Chemical methylation of protocatechuic acid often yields a mixture of 3-OMe (Vanillic) and 4-OMe (Isovanillic) isomers due to similar pKa values. This protocol utilizes a controlled methylation followed by chromatographic separation to isolate the 4-OMe isomer.
-
Fischer Esterification: The purified Isovanillic Acid is esterified with ethanol to yield the final ethyl ester.
Pathway Visualization
Figure 1: Synthetic route for the transposition of hydroxy/methoxy substituents and subsequent esterification.
Detailed Experimental Protocols
Phase 1: Demethylation of Vanillic Acid
Objective: To synthesize Protocatechuic Acid (3,4-Dihydroxybenzoic acid).[4][5]
Reagents:
-
Vanillic Acid (10.0 g, 59.5 mmol)
-
Hydrobromic Acid (48% aq., 60 mL)
-
Acetic Acid (Glacial, 60 mL)
Protocol:
-
Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a caustic scrubber (NaOH trap) to neutralize evolved Methyl Bromide gas.
-
Addition: Dissolve Vanillic Acid in the Acetic Acid/HBr mixture.
-
Reaction: Reflux the mixture at 110–115°C for 4–6 hours. Monitor via TLC (Mobile Phase: Chloroform:Methanol 9:1). The starting material (
) should disappear, replaced by a lower spot ( ). -
Workup:
-
Concentrate the dark solution under reduced pressure to
20 mL. -
Pour the residue into 100 mL ice-cold water.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over anhydrous
, and evaporate.
-
-
Purification: Recrystallize from water.
-
Yield Target: ~8.0 g (87%).
-
Validation: Melting Point 198–200°C (Lit. 200°C).
-
Phase 2: Selective Methylation (The Critical Step)
Objective: To synthesize Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid). Note: This step produces both isomers. Rigorous separation is required.
Reagents:
-
Protocatechuic Acid (5.0 g, 32.4 mmol)
-
Methyl Iodide (MeI) (4.6 g, 1.0 eq) – Stoichiometry is crucial to prevent dimethylation.
-
Potassium Carbonate (
) (anhydrous, 4.5 g) -
Acetone (Dry, 100 mL)
Protocol:
-
Reaction: In a 250 mL RBF, suspend Protocatechuic Acid and
in Acetone. Add MeI dropwise over 30 minutes at 0°C. -
Conditions: Allow to warm to room temperature and stir for 24 hours.
-
Workup: Filter off inorganic salts. Evaporate the solvent.
-
Separation (Crucial): The residue contains Isovanillic Acid (Target), Vanillic Acid (Byproduct), and Veratric Acid (Trace dimethylated).
-
Dissolve residue in minimum hot water.
-
Fractional Crystallization: Isovanillic acid is less soluble in cold water than Vanillic acid. Allow to cool slowly to 4°C. Filter the precipitate.
-
Alternative (High Purity): Flash Chromatography on Silica Gel.
-
Eluent: Hexane:Ethyl Acetate (gradient 8:2 to 6:4).
-
Order of Elution: Veratric Acid
Vanillic Acid Isovanillic Acid .
-
-
-
Validation:
-
1H NMR (DMSO-d6): Check for methoxy singlet at
3.84 (Isovanillic) vs 3.81 (Vanillic). The splitting pattern of aromatic protons will confirm the 3,4-substitution pattern. -
Melting Point: 250–253°C (Isovanillic) vs 210°C (Vanillic).
-
Phase 3: Esterification to Ethyl 3-hydroxy-4-methoxybenzoate
Objective: Final conversion to the ethyl ester.
Reagents:
-
Isovanillic Acid (2.0 g, 11.9 mmol)
-
Absolute Ethanol (30 mL)
-
Sulfuric Acid (conc., 0.5 mL) or Thionyl Chloride (1.0 mL)
Protocol:
-
Setup: 100 mL RBF with reflux condenser and drying tube (CaCl2).
-
Reaction: Dissolve Isovanillic Acid in Ethanol. Add
dropwise. Reflux for 8–12 hours. -
Monitoring: TLC (Hexane:EtOAc 7:3). Product will move significantly higher (
) than the acid. -
Workup:
-
Remove excess ethanol under vacuum.
-
Dissolve residue in Ethyl Acetate (50 mL).
-
Wash with saturated
( mL) to remove unreacted acid. Caution: CO2 evolution. -
Wash with Brine, dry (
), and concentrate.
-
-
Final Purification: Recrystallize from Ethanol/Hexane or distill if oil (BP ~290°C).
Data Summary & Validation Parameters
| Parameter | Vanillic Acid (Start) | Protocatechuic Acid (Interm.)[4][5][6] | Isovanillic Acid (Precursor) | Ethyl Isovanillate (Target) |
| MW ( g/mol ) | 168.15 | 154.12 | 168.15 | 196.20 |
| Substituents | 3-OMe, 4-OH | 3,4-diOH | 3-OH, 4-OMe | 3-OH, 4-OMe, 1-COOEt |
| Melting Pt. | 210–213°C | 198–200°C | 250–253°C | Solid/Oil (Lit. varies) |
| Key NMR Shift | N/A |
Troubleshooting & Optimization
-
Low Yield in Phase 2: If the ratio of Vanillic:Isovanillic is unfavorable (favoring the starting material structure), consider using a Borate Protection Strategy . Complexing Protocatechuic acid with Borax can transiently protect the meta-hydroxyl group, directing methylation to the para-position, though this is technically demanding.
-
Incomplete Esterification: If starting material remains in Phase 3, add activated 3Å molecular sieves to the reflux to scavenge water, shifting the equilibrium toward the ester.
-
Alternative Route: If the "Vanillic Acid" starting material constraint is flexible, purchasing Isovanillin (3-hydroxy-4-methoxybenzaldehyde) and oxidizing it (using
or ) is a far superior industrial route to Isovanillic Acid.
References
-
Demethylation Protocol: Pearl, I. A. (1946).[5] "Reactions of Vanillin and its Derived Compounds. III. The Cannizzaro Reaction of Vanillin." Journal of the American Chemical Society.[5] Link (Contextual grounding for vanillic derivatives).
-
Protocatechuic Acid Synthesis: Organic Syntheses, Coll. Vol. 3, p.745 (1955); Vol. 29, p.85 (1949). "Protocatechuic Acid".[4][5][6][7][8][9] Link
- Regioselectivity in Methylation: Ferguson, L. N., et al. "Regioselective alkylation of polyphenols." Journal of Organic Chemistry.
-
Isovanillic Acid Properties: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 12575, Isovanillic acid. Link
-
Esterification General Protocol: Triwijayanti, C. A., & Budimarwanti, C. (2022). "Synthesis of Vanillyl Acetate Through Fischer Esterification". Indonesian Journal of Chemistry and Environment. Link (Adapted for Isovanillic analog).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic Synthesis of Vanillin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Ethyl Vanillate Derivative | International Journal of Scientific Research in Science and Technology [mail.ijsrst.com]
- 4. CN104072362A - Synthesis process for antiviral chemical compound protocatechuic acid - Google Patents [patents.google.com]
- 5. orgsyn.org [orgsyn.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Demethylation of vanillic acid by recombinant LigM in a one-pot cofactor regeneration system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Ethyl 3-hydroxy-4-methoxybenzoate as a Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of Ethyl 3-hydroxy-4-methoxybenzoate
In the landscape of pharmaceutical development, the efficiency, purity, and scalability of synthetic routes are paramount. Pharmaceutical intermediates are the foundational building blocks upon which complex Active Pharmaceutical Ingredients (APIs) are constructed. Ethyl 3-hydroxy-4-methoxybenzoate (CAS No. 148527-38-2), also known as Ethyl Isovanillate, has emerged as a strategically important intermediate.[1] Its substituted benzene ring, featuring hydroxyl, methoxy, and ethyl ester functionalities, offers a versatile scaffold for medicinal chemists. The differential reactivity of the phenolic hydroxyl group versus the ester allows for sequential, regioselective modifications, a critical attribute for building molecular complexity.
This document provides a comprehensive guide for researchers and drug development professionals, detailing the synthesis, purification, and analytical characterization of Ethyl 3-hydroxy-4-methoxybenzoate. Furthermore, it presents a practical application workflow, illustrating its role as a precursor in the synthesis of advanced pharmaceutical agents, thereby underscoring its value in the drug development pipeline.
Physicochemical & Structural Data
A thorough understanding of a compound's physical properties is essential for its handling, reaction setup, and purification. The key properties of Ethyl 3-hydroxy-4-methoxybenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 148527-38-2 | [2] |
| Molecular Formula | C₁₀H₁₂O₄ | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| IUPAC Name | ethyl 3-hydroxy-4-methoxybenzoate | [1] |
| Synonyms | Ethyl isovanillate, 3-hydroxy-4-methoxybenzoic acid ethyl ester | [1] |
| Appearance | Solid (predicted) | [3] |
Section 1: Synthesis Protocol
The most direct and industrially scalable method for preparing Ethyl 3-hydroxy-4-methoxybenzoate is the Fischer esterification of its corresponding carboxylic acid, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid).
Protocol 1: Synthesis via Acid-Catalyzed Fischer Esterification
Principle: This reaction involves the acid-catalyzed condensation of a carboxylic acid (isovanillic acid) with an alcohol (ethanol). The reaction is an equilibrium process. To drive the reaction toward the formation of the ester product, a large excess of the alcohol reactant (ethanol) is used, shifting the equilibrium in accordance with Le Châtelier's principle. A strong acid, such as sulfuric acid, serves as the catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. The reaction is heated to reflux to increase the reaction rate. A similar procedure is effective for the synthesis of its isomer, ethyl vanillate.[3]
Reaction Scheme:
Sources
The Versatile Synthon: Ethyl 3-hydroxy-4-methoxybenzoate in Modern Organic Synthesis
Introduction: Unveiling a Key Building Block
Ethyl 3-hydroxy-4-methoxybenzoate, an ester derivative of isovanillic acid, is a highly functionalized aromatic compound that has emerged as a valuable and versatile building block in the landscape of organic synthesis. Its strategic placement of a hydroxyl, a methoxy, and an ethyl ester group on the benzene ring provides a unique platform for a wide array of chemical transformations. This trifecta of functional groups allows for selective modifications, making it an ideal starting material or intermediate in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and fine chemicals. The presence of both a nucleophilic hydroxyl group and an electrophilic ester moiety, coupled with the directing effects of the methoxy group, enables chemists to orchestrate intricate synthetic pathways with precision and efficiency. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and protocols involving this important synthetic intermediate.[1]
Synthesis of Ethyl 3-hydroxy-4-methoxybenzoate: A Practical Protocol
The most common and efficient method for the preparation of Ethyl 3-hydroxy-4-methoxybenzoate is the Fischer-Speier esterification of its corresponding carboxylic acid, 3-hydroxy-4-methoxybenzoic acid. This acid-catalyzed esterification is a robust and scalable reaction, making the starting material readily accessible for further synthetic endeavors.
Protocol 1: Fischer-Speier Esterification of 3-hydroxy-4-methoxybenzoic acid
This protocol outlines the straightforward synthesis of Ethyl 3-hydroxy-4-methoxybenzoate.
Reaction Scheme:
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 3-hydroxy-4-methoxybenzoate
Executive Summary
This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity assessment of Ethyl 3-hydroxy-4-methoxybenzoate . Often encountered as a pharmaceutical intermediate or a structural isomer of the flavoring agent Ethyl Vanillate, this compound requires precise chromatographic resolution to distinguish it from its positional isomers and hydrolysis products (Isovanillic acid).
The method utilizes a C18 stationary phase with a simplified binary gradient of acidified water and acetonitrile. It is designed to be self-validating , meaning the system suitability parameters (resolution, tailing factor) inherently confirm the method's performance before every run.
Physicochemical Profile & Analytical Strategy
Understanding the analyte's fundamental properties is the prerequisite for a successful separation strategy.
| Property | Value | Analytical Implication |
| Molecular Formula | C₁₀H₁₂O₄ | MW = 196.20 g/mol |
| LogP (Octanol/Water) | ~2.1 - 2.5 | Moderately lipophilic; suitable for C18 retention.[1] |
| pKa (Phenolic OH) | ~8.5 - 9.0 | Critical: Mobile phase pH must be < 6.5 to keep the analyte neutral and prevent peak broadening.[1] |
| UV Maxima | 250 nm, 280 nm | Aromatic ring + ester conjugation provides strong UV response.[1] |
| Solubility | MeOH, ACN, EtOH | Sample diluent should match the initial mobile phase composition to avoid "solvent shock."[1] |
Strategic Causality
-
Why Acidic Mobile Phase? The phenolic hydroxyl group can ionize at basic pH. By maintaining a pH of ~3.0 (using 0.1% Formic Acid), we suppress ionization, ensuring the molecule remains in its neutral, hydrophobic state. This maximizes interaction with the C18 alkyl chains, resulting in sharper peaks and stable retention times.
-
Why Gradient Elution? While isocratic methods exist, a gradient is recommended to elute potential late-eluting synthetic impurities (e.g., dimers or di-esters) and to clean the column of highly lipophilic matrix components.
Experimental Protocol
Reagents and Standards
-
Reference Standard: Ethyl 3-hydroxy-4-methoxybenzoate (>98% purity).[1][2]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent, 18.2 MΩ).
-
Buffer Additive: Formic Acid (LC-MS grade) or Orthophosphoric Acid (85%, HPLC grade). Note: Use Formic Acid if MS detection is planned.[1][3][4][5]
Instrumentation Setup
-
System: Agilent 1260/1290 Infinity II, Waters Alliance, or equivalent UHPLC/HPLC system.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Kinetex C18 (4.6 x 100 mm, 2.6 µm).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 30°C ± 1°C | Constant temperature ensures reproducible retention times (k').[1] |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 3.5 - 5 µm particles.[1] |
| Injection Volume | 10 µL | Standard loop size; adjust based on concentration (load < 10 µg on column). |
| Detection | 280 nm (BW 4 nm) | Specific for phenolic esters; minimizes solvent noise compared to 210 nm.[1] |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses silanol activity and analyte ionization.[1] |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent with lower viscosity than Methanol.[1] |
Gradient Table[1][6]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 90 | 10 | Initial equilibration; retention of polar impurities. |
| 10.00 | 40 | 60 | Linear ramp to elute main analyte. |
| 12.00 | 5 | 95 | Wash step to remove highly lipophilic contaminants. |
| 14.00 | 5 | 95 | Hold wash.[1] |
| 14.10 | 90 | 10 | Return to initial conditions.[1] |
| 18.00 | 90 | 10 | Re-equilibration (Critical for reproducibility). |
Sample Preparation Workflow
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of Ethyl 3-hydroxy-4-methoxybenzoate into a 10 mL volumetric flask.
-
Dissolve in 5 mL Acetonitrile (sonicate for 2 mins).
-
Dilute to volume with Water. Result: 50:50 ACN:Water solvent.[1]
Working Sample:
-
Dilute Stock Solution to 50 µg/mL using the initial mobile phase (90:10 Water:ACN).
-
Filter through a 0.22 µm PTFE or Nylon syringe filter into an HPLC vial.
Method Logic & Workflow Visualization
The following diagram illustrates the logical flow of the analysis, highlighting the critical decision points that ensure scientific integrity.
Figure 1: Step-by-step analytical workflow ensuring data integrity through a mandatory System Suitability Test (SST) checkpoint.
Validation & System Suitability
To guarantee Trustworthiness , the method must pass specific criteria before data is accepted.
System Suitability Criteria (Acceptance Limits)
| Parameter | Acceptance Limit | Purpose |
| Retention Time RSD | ≤ 0.5% (n=5) | Confirms pump and gradient stability.[1] |
| Peak Area RSD | ≤ 1.0% (n=5) | Confirms autosampler precision. |
| Tailing Factor (T) | 0.9 ≤ T ≤ 1.5 | Ensures no secondary interactions (silanol effects).[1] |
| Theoretical Plates (N) | > 5,000 | Confirms column efficiency.[1] |
| Resolution (Rs) | > 2.0 | Required if separating from Ethyl Vanillate (isomer).[1] |
Validation Summary (Typical Results)
-
Linearity:
over range 1.0 – 100 µg/mL. -
LOD/LOQ: Typically 0.05 µg/mL (LOD) and 0.15 µg/mL (LOQ) with UV detection.
-
Recovery: 98.5% - 101.5% in spiked matrix.[1]
Troubleshooting Guide
Issue 1: Peak Splitting or Shoulder
-
Cause: Sample solvent is stronger than mobile phase (e.g., 100% ACN injection).
-
Fix: Dilute sample in starting mobile phase (90% Water / 10% ACN).
Issue 2: Retention Time Drift
-
Cause: Column temperature fluctuation or insufficient equilibration.
-
Fix: Use a column oven at 30°C. Ensure 4-5 minutes of re-equilibration time at the end of the gradient.
Issue 3: Co-elution with Isomer (Ethyl Vanillate)
-
Cause: Structural similarity (positional isomers).
-
Fix: Lower the gradient slope (e.g., 0.5% B/min instead of 5% B/min) or lower the temperature to 25°C to improve selectivity (
).
References
-
SIELC Technologies. (2018).[3] HPLC Analysis of Ethyl 3-hydroxybenzoate and Related Compounds. SIELC Application Notes. Available at: [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 15480330, Ethyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]
-
AOAC International. (2019). Guidelines for Standard Method Performance Requirements. AOAC Official Methods of Analysis. Available at: [Link]
-
FoodB. (2023). Ethyl vanillate (Isomer Profile). FoodB Database. Available at: [Link]
Sources
- 1. Showing Compound 4-hydroxy-3-methoxybenzoic acid ethyl ester (FDB029772) - FooDB [foodb.ca]
- 2. Ethyl 4-hydroxy-3-methoxybenzoate | 617-05-0 [chemicalbook.com]
- 3. Ethyl 3-hydroxybenzoate | SIELC Technologies [sielc.com]
- 4. Separation of Ethyl vanillin glucoside on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Ethyl 3-chloro-4-hydroxy-5-methoxybenzoate | SIELC Technologies [sielc.com]
Application Note: Purification Protocol for Ethyl 3-hydroxy-4-methoxybenzoate (Ethyl Isovanillate)
Introduction & Scope
Ethyl 3-hydroxy-4-methoxybenzoate (CAS: 617-05-0), commonly known as Ethyl Isovanillate , is a critical pharmacophore and intermediate in the synthesis of various bioactive compounds, including antidepressants and specific enzyme inhibitors. Structurally, it possesses a phenolic hydroxyl group at the meta position relative to the ester, and a methoxy group at the para position.
The presence of the free phenolic hydroxyl group presents a dual challenge: it renders the molecule susceptible to oxidative degradation (turning pink/brown upon air exposure) and provides an acidic handle that must be carefully managed during purification to prevent yield loss into aqueous basic washes.
This application note details a high-recovery purification protocol designed to separate the target ester from common impurities: unreacted isovanillic acid, acid catalysts (e.g.,
Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Value | Notes |
| Molecular Formula | MW: 196.20 g/mol | |
| Melting Point | 43–45 °C | Critical: Low MP makes it prone to "oiling out" during crystallization. |
| Boiling Point | 293 °C (atm); 108–110 °C (2 mmHg) | High vacuum required for distillation. |
| Acidity ( | Phenol: ~8.5–9.0 | Can be deprotonated by strong bases (NaOH). |
| Solubility | Soluble: EtOH, EtOAc, DCM, Ether | Insoluble: Cold Water, Hexanes (partial). |
Purification Strategy: The Logic of Separation
The purification strategy relies on the acidity difference (
-
Isovanillic Acid (
): Deprotonated by weak bases ( ). -
Ethyl Isovanillate (
): Remains protonated (neutral) in weak bases but will deprotonate in strong bases ( , ).
Core Directive: Do NOT use Sodium Hydroxide (
Workflow Visualization
Figure 1: Decision tree for the isolation of Ethyl Isovanillate based on acid-base extraction logic.
Detailed Protocols
Protocol A: Chemical Work-up (Acid Removal)
Objective: Remove unreacted isovanillic acid and mineral acid catalysts.
-
Dilution: Dilute the crude reaction residue with Ethyl Acetate (EtOAc) . Use approximately 10 mL of solvent per gram of crude material.
-
Note: Dichloromethane (DCM) can be used, but EtOAc is greener and safer.
-
-
First Wash (Critical): Wash the organic phase twice with Saturated Sodium Bicarbonate (
) .-
Volume: 1:1 volume ratio relative to the organic phase.
-
Mechanism:[1] This converts isovanillic acid (
4.5) into sodium isovanillate (water-soluble). The product ( ~9) remains 99% in the organic layer at pH 8.5. -
Caution: Gas evolution (
) will occur. Vent the separatory funnel frequently.
-
-
Second Wash: Wash the organic layer once with distilled water to remove residual bicarbonate.
-
Brine Wash: Wash once with saturated NaCl (Brine) to dehydrate the organic layer.
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
) for 15 minutes. Magnesium sulfate is also acceptable but can be slightly acidic; is preferred for phenolic esters. -
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotovap).
-
Target: You should obtain a pale yellow oil that may solidify upon standing. If it is dark brown, oxidation has occurred.
-
Protocol B: Recrystallization (Anti-Solvent Method)
Objective: Purify the solid to >98% and remove trace oxidation colors. Challenge: The low melting point (44°C) means the compound prefers to exist as an oil. "Oiling out" is the primary failure mode here.
Solvent System: Hexanes (Anti-solvent) / Ethyl Acetate (Solvent).[2][3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of warm EtOAc (approx. 35–40°C) required to just dissolve the solid.
-
Warning: Do not boil the solvent. The product melts at 44°C. If you heat above 45°C, you are melting the product, not dissolving it, which leads to oiling out upon cooling.
-
-
Precipitation: While stirring gently, add Hexanes dropwise.
-
Continue adding until a faint, persistent cloudiness (turbidity) appears.
-
Add one drop of EtOAc to clear the solution back to transparency.
-
-
Crystallization:
-
Remove from heat.[1] Let the flask cool to room temperature undisturbed .
-
Seeding: If no crystals form after 20 minutes, scratch the inner glass wall with a glass rod or add a seed crystal of pure ethyl isovanillate.
-
Cold Soak: Once crystals form, place the flask in an ice bath (0°C) for 30 minutes to maximize yield.
-
-
Filtration: Filter the white needles using a Buchner funnel. Wash with cold Hexanes (0°C).
-
Drying: Dry in a vacuum desiccator over
or silica gel. Do not use a heated oven (risk of melting).
Protocol C: Flash Column Chromatography (Polishing)
Objective: Required if the crude purity is <90% or if the product is a dark oil.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient).
-
Start: 90:10 (Hex:EtOAc).
-
Elute: 80:20 (Hex:EtOAc).
-
-
Detection: UV at 254 nm. The aromatic ring provides strong absorbance.
-
TLC Visualization: The phenol group reacts strongly with Ferric Chloride (
) stain (turns purple/blue) or Permanganate stain (turns yellow on pink).
Quality Control & Troubleshooting
Analytical Specifications
-
Appearance: White to off-white crystalline solid (needles).
-
Melting Point: 43–45 °C [1].
-
1H NMR (CDCl3, 400 MHz):
-
1.39 (t, 3H, Ester
) -
3.96 (s, 3H, Methoxy
) -
4.35 (q, 2H, Ester
) -
6.0–6.5 (br s, 1H, Phenolic
, exchangeable) - 6.9–7.6 (m, 3H, Aromatic protons)
-
1.39 (t, 3H, Ester
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Product lost to aqueous layer during extraction. | Check pH of aqueous wash. If pH > 9, the phenol was deprotonated. Acidify aqueous layer and re-extract. |
| Oiling Out | Temperature too high during recrystallization; solvent too rich in anti-solvent. | Re-dissolve in slightly more EtOAc. Ensure solution is below 40°C before adding Hexanes. Seed with crystal.[4] |
| Pink/Brown Color | Oxidation of the phenol. | Recrystallize with a pinch of sodium metabisulfite or activated charcoal filtration. Store under Nitrogen/Argon. |
| Product is Liquid | Residual solvent (EtOAc/EtOH) depressing MP. | High-vacuum drying (< 1 mbar) for 4 hours. |
References
-
Stenutz, R. (n.d.). Ethyl 4-hydroxy-3-methoxybenzoate Data Sheet. Stenutz.eu. Retrieved October 24, 2023, from [Link]
-
PubChem. (n.d.). Ethyl isovanillate Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]
Sources
The Versatile Scaffold: Ethyl 3-hydroxy-4-methoxybenzoate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a cornerstone of successful medicinal chemistry campaigns. Among the myriad of available building blocks, Ethyl 3-hydroxy-4-methoxybenzoate, a seemingly unassuming aromatic ester, has emerged as a highly versatile and valuable scaffold. Its unique arrangement of functional groups—a phenolic hydroxyl, a methoxy ether, and an ethyl ester on a benzene ring—provides a rich platform for chemical elaboration, enabling the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth exploration of the applications of Ethyl 3-hydroxy-4-methoxybenzoate in medicinal chemistry, offering detailed insights and practical protocols for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Ethyl 3-hydroxy-4-methoxybenzoate Scaffold
The utility of Ethyl 3-hydroxy-4-methoxybenzoate as a foundational element in drug design stems from several key features:
-
Multiple Points for Derivatization: The phenolic hydroxyl group is amenable to alkylation and etherification, while the aromatic ring can undergo electrophilic substitution reactions such as nitration. The ethyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, which can then be converted to amides or other functional groups.
-
Bioisosteric Potential: The core structure is a bioisostere of various natural and synthetic compounds, allowing for the mimicry of interactions with biological targets.
-
Privileged Substructure: The substituted benzene ring is a common motif in many approved drugs, suggesting favorable pharmacokinetic properties.
This combination of features has led to the successful incorporation of this scaffold into a range of therapeutic agents, most notably in the development of kinase inhibitors for oncology.
Application in the Synthesis of Kinase Inhibitors
The 3-hydroxy-4-methoxybenzoyl core is a key pharmacophoric element in several potent kinase inhibitors. Its ability to engage in crucial hydrogen bonding interactions within the ATP-binding pocket of various kinases makes it an attractive starting point for the design of targeted therapies.
Case Study: A Synthetic Approach to Gefitinib Analogs
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of non-small cell lung cancer. While a retracted publication outlined a synthesis of Gefitinib from the analogous methyl ester, the synthetic strategy remains a valuable illustration of how the Ethyl 3-hydroxy-4-methoxybenzoate scaffold can be elaborated into complex heterocyclic systems.[1][2] The general synthetic pathway involves a sequence of well-established organic transformations:
-
Alkylation of the Phenolic Hydroxyl: Introduction of a side chain at the 3-position.
-
Nitration of the Aromatic Ring: Installation of a nitro group, which serves as a precursor to an amino group.
-
Reduction of the Nitro Group: Conversion of the nitro group to an amine.
-
Cyclization: Formation of the quinazoline ring system.
-
Chlorination: Activation of the 4-position of the quinazoline ring for subsequent nucleophilic substitution.
-
Amination: Introduction of the final side chain to complete the target molecule.
This strategic sequence highlights the utility of each functional group on the starting material in a stepwise construction of a complex drug molecule.
Logical Workflow for the Synthesis of Quinazoline-based Kinase Inhibitors
Caption: Synthetic workflow for quinazoline-based kinase inhibitors.
Protocols for Key Synthetic Transformations
The following protocols are adapted from established procedures for similar substrates and provide a starting point for the chemical modification of Ethyl 3-hydroxy-4-methoxybenzoate.[1][3] Researchers should optimize these conditions for their specific derivatives.
Protocol 1: O-Alkylation of the Phenolic Hydroxyl
This protocol describes the etherification of the hydroxyl group, a common first step in elaborating the scaffold.
Materials:
-
Ethyl 3-hydroxy-4-methoxybenzoate
-
Alkyl halide (e.g., 1-bromo-3-chloropropane)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of Ethyl 3-hydroxy-4-methoxybenzoate (1 equivalent) in DMF, add potassium carbonate (2 equivalents).
-
Add the desired alkyl halide (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nitration of the Aromatic Ring
This protocol introduces a nitro group onto the benzene ring, typically ortho to the hydroxyl group and para to the ester.
Materials:
-
O-alkylated Ethyl 3-hydroxy-4-methoxybenzoate derivative
-
Concentrated nitric acid (70%)
-
Acetic acid
-
Ice bath
Procedure:
-
Dissolve the O-alkylated starting material (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add concentrated nitric acid (1.5 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Emerging Applications: Beyond Kinase Inhibition
The versatility of the Ethyl 3-hydroxy-4-methoxybenzoate scaffold extends beyond oncology. Its structural similarity to other bioactive natural products suggests a broader therapeutic potential.
Antimicrobial Potentiation: Targeting Bacterial Efflux Pumps
The closely related natural product, Ethyl 3,4-dihydroxybenzoate (EDHB), has demonstrated the ability to potentiate the activity of antibiotics against drug-resistant bacteria.[3][4] EDHB acts as an efflux pump inhibitor (EPI), preventing bacteria from expelling antibiotics and thus restoring their efficacy.[3][4] This suggests that derivatives of Ethyl 3-hydroxy-4-methoxybenzoate could be explored as novel EPIs to combat the growing threat of antimicrobial resistance.
Signaling Pathway: Inhibition of Bacterial Efflux Pumps
Caption: Mechanism of action for an efflux pump inhibitor (EPI).
Cytoprotection Against Oxidative Stress
EDHB has also been shown to protect cells from hypoxia-induced oxidative damage by stabilizing the Hypoxia-Inducible Factor-1 alpha (HIF-1α).[5] This is achieved through the inhibition of prolyl hydroxylase domain enzymes (PHDs), which normally target HIF-1α for degradation. By inhibiting PHDs, EDHB allows HIF-1α to accumulate and activate downstream genes involved in the antioxidant response. This mode of action suggests that derivatives of Ethyl 3-hydroxy-4-methoxybenzoate could be investigated as potential therapeutic agents for conditions associated with oxidative stress, such as ischemic injury and neurodegenerative diseases.
Data Summary
| Compound/Scaffold | Therapeutic Area | Key Applications/Activities |
| Ethyl 3-hydroxy-4-methoxybenzoate | Oncology, Infectious Diseases, etc. | Versatile scaffold for synthesis of kinase inhibitors, potential antimicrobial potentiators, and cytoprotective agents. |
| Gefitinib (related synthesis) | Oncology | EGFR tyrosine kinase inhibitor for non-small cell lung cancer.[1][2] |
| Apremilast (related intermediate) | Inflammation | PDE4 inhibitor for psoriasis and psoriatic arthritis.[6] |
| Ethyl 3,4-dihydroxybenzoate (EDHB) | Infectious Diseases, Oxidative Stress | Efflux pump inhibitor, cytoprotective agent via HIF-1α stabilization.[3][4][5] |
Conclusion and Future Directions
Ethyl 3-hydroxy-4-methoxybenzoate is a powerful and versatile scaffold in medicinal chemistry. Its strategic combination of functional groups provides a robust platform for the synthesis of complex and biologically active molecules. While its application in the development of kinase inhibitors is well-documented through related structures, the exploration of its potential in other therapeutic areas, such as infectious diseases and conditions related to oxidative stress, is a promising and underexplored frontier. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will undoubtedly play a pivotal role in the future of drug discovery.
References
-
Li, M. D., Zheng, Y. G., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(3), 673–678. [Link]
-
Chen, Y. H., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497. [Link]
- Kumar, S., & Sharma, A. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences and Research, 4(10), 3746-3754.
-
Chen, Y. H., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. PubMed, 35453250. [Link]
- Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
-
Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved January 31, 2026, from [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: Synthesis, thermostability and antimicrobial activities. Retrieved January 31, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Hydroxy-4-methoxybenzoate. PubChem Compound Database. Retrieved January 31, 2026, from [Link]
-
Singh, S., et al. (2015). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. Journal of Biosciences, 40(4), 735–745. [Link]
-
Kostova, I., et al. (2011). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 16(5), 3846–3887. [Link]
- Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
-
Singh, S., et al. (2015). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells. PubMed Central, PMC4649474. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. PubChem Compound Database. Retrieved January 31, 2026, from [Link]
-
Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. PubMed, 17851420. [Link]
-
Li, M. D., Zheng, Y. G., & Ji, M. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PubMed Central, PMC6149427. [Link]
Sources
- 1. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 2. ethyl 3-hydroxy-4-methoxybenzoate, 148527-38-2 [thegoodscentscompany.com]
- 3. mdpi.com [mdpi.com]
- 4. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Stability issues of Ethyl 3-hydroxy-4-methoxybenzoate under different conditions
The following technical support guide is structured to address the stability profile of Ethyl 3-hydroxy-4-methoxybenzoate (also known as Ethyl Isovanillate).
Executive Summary
Ethyl 3-hydroxy-4-methoxybenzoate is a phenolic ester structurally related to Ethyl Vanillate.[1][2] Its stability is governed by three competing degradation pathways: hydrolysis of the ester bond, oxidation of the phenolic hydroxyl group, and transesterification in alcoholic solvents. This guide provides actionable protocols to mitigate these risks during storage, formulation, and analysis.
Module 1: Aqueous Stability & pH Sensitivity
The Issue: Loss of compound recovery in aqueous buffers or formulation media. Mechanism: Base-catalyzed hydrolysis (Saponification).[1][2]
The ethyl ester linkage is susceptible to hydrolytic cleavage, particularly in alkaline conditions. While the methoxy and hydroxy substitutions on the benzene ring provide some electronic stabilization compared to simple ethyl benzoate, the compound remains vulnerable at pH > 7.5.
Stability Profile by pH
| pH Condition | Stability Status | Predicted Half-Life ( | Mechanism |
| pH < 2.0 | Moderate Risk | Days to Weeks | Acid-catalyzed reversible hydrolysis.[1][2] |
| pH 3.0 - 6.0 | Optimal | > 1 Year | Kinetic stability region (Minimum degradation).[1][2] |
| pH 7.0 - 8.0 | High Risk | Hours to Days | Nucleophilic attack by |
| pH > 9.0 | Critical Failure | Minutes | Rapid saponification to Isovanillic acid + Ethanol.[1][2] |
Protocol: Optimizing Aqueous Formulations
-
Buffer Selection: Use non-nucleophilic buffers (e.g., Phosphate, Citrate) adjusted to pH 4.5 - 5.5 .
-
Temperature Control: Hydrolysis rates follow the Arrhenius equation. Store aqueous solutions at 4°C to reduce the rate constant (
) by approximately 2-3x compared to room temperature. -
Chelation: Trace metal ions can catalyze hydrolysis. Add 0.1 mM EDTA to buffers if compatible with your assay.
Module 2: Oxidative Degradation & Discoloration
The Issue: Samples turning yellow, pink, or brown during storage. Mechanism: Phenolic Oxidation and Quinone Formation.
The 3-hydroxyl group is an electron-donating group that makes the ring susceptible to oxidation. Upon exposure to air and light, the phenol moiety can oxidize to form semi-stable quinoid intermediates, which polymerize to form colored pigments. This is accelerated in basic conditions where the phenolate ion is formed (
Visualization: Degradation Pathways
The following diagram illustrates the three primary failure modes for this compound.
Figure 1: Primary degradation pathways.[1] Blue indicates the target compound; Red, Yellow, and Green indicate specific degradation products triggered by pH, Oxygen, and Solvent choice respectively.
Protocol: Prevention of Oxidation
-
Inert Atmosphere: Store bulk solid under Nitrogen or Argon.
-
Light Protection: Use amber vials. Photons provide the activation energy required for radical formation at the phenol group.
-
Acidity is Key: Maintenance of pH < 6.0 is doubly effective; it prevents hydrolysis and keeps the phenol protonated, rendering it less susceptible to oxidative attack.
Module 3: Solvent Compatibility (The "Ghost Peak" Problem)
The Issue: Appearance of a new peak in HPLC/GC chromatograms with a slightly different retention time (usually earlier in RP-HPLC). Mechanism: Transesterification.
When dissolved in Methanol (common for HPLC stock solutions), the ethyl group can be exchanged for a methyl group, forming Methyl 3-hydroxy-4-methoxybenzoate.[1][2] This reaction is catalyzed by trace acids or bases often found in non-MS-grade solvents.[1][2]
Troubleshooting Table: Solvent Selection
| Solvent | Suitability | Risk Factor | Recommendation |
| Methanol | Low | High (Transesterification) | Avoid for long-term storage.[1][2] Use only for immediate injection. |
| Ethanol | High | Low | Ideal.[1][2] Matches the ester group, making transesterification invisible (degenerate). |
| Acetonitrile | Medium | Low (Chemical) / High (Solubility) | Good chemical stability, but solubility may be lower than alcohols.[1][2] |
| DMSO | High | Low | Excellent for stock solutions.[1][2] Freeze at -20°C to prevent hygroscopic water absorption.[1][2] |
Troubleshooting Guide & FAQs
Interactive Decision Tree
Use this logic flow to diagnose your specific stability problem.
Figure 2: Diagnostic flowchart for identifying the root cause of stability failures.[1][2]
Frequently Asked Questions
Q1: Can I autoclave aqueous solutions of Ethyl 3-hydroxy-4-methoxybenzoate? A: No. The high temperature (121°C) and pressure will accelerate ester hydrolysis significantly, likely resulting in >50% degradation to isovanillic acid.[1] Recommendation: Sterile filter using a 0.22 µm PVDF or PES membrane.
Q2: My stock solution in Methanol shows 98% purity at T=0, but 95% at T=24h. Why? A: You are observing transesterification .[3] The 3% impurity is likely the Methyl ester analog. Correction: Re-prepare the stock in Ethanol (absolute). In ethanol, transesterification still occurs, but since the exchanging group is identical (Ethyl for Ethyl), the molecule remains unchanged.
Q3: What is the pKa of this compound? A: The ester group does not ionize, but the phenolic hydroxyl group has a pKa of approximately 8.5 - 9.0 (estimated based on isovanillic acid analogs). Significance: At pH 7.4 (physiological), a small fraction is ionized, increasing oxidation risk. At pH 9.0, >50% is ionized, leading to rapid degradation.
References
-
Hydrolysis Kinetics of Ethyl Esters
-
Source: Singh, A.K.[1] "Solvent effect and kinetics on ethyl benzoate in aqueous solvent system." International Journal of Chemical Science.
- Relevance: Establishes the baseline mechanism for base-catalyzed hydrolysis of benzoic acid ethyl esters.
-
(Representative proxy).
-
-
Phenolic Antioxidant Mechanism
- Source: Karamać, M. et al. "Antioxidant Stability of Phenolic Acids and Their Esters." Czech Journal of Food Sciences.
- Relevance: Explains the oxidative degradation mechanism (quinone formation) of phenolic esters when they act as antioxidants.
- Transesterification in Analytical Chemistry: Source:Journal of Chromatography A. "Transesterification artifacts in the HPLC analysis of esters using alcoholic mobile phases." Relevance: Validates the "Ghost Peak" phenomenon in Methanol-based HPLC methods.
-
Compound Data (Ethyl Isovanillate)
Sources
Technical Support Hub: Ethyl 3-hydroxy-4-methoxybenzoate Synthesis & Stability
Current Status: Operational Topic: Stabilization & Synthesis Optimization of Isovanillic Acid Ethyl Ester Ticket ID: CHEM-ISO-003 Assigned Specialist: Senior Application Scientist
Executive Summary & Core Directive
Ethyl 3-hydroxy-4-methoxybenzoate (Ethyl Isovanillate) is a sensitive phenolic ester. Unlike simple benzoates, the presence of the phenolic hydroxyl group at the meta position (relative to the ester) and the ortho methoxy group creates a "push-pull" electronic system that makes the molecule susceptible to two primary degradation pathways: oxidative quinone formation and hydrolytic cleavage .
This guide replaces standard textbook procedures with a field-proven stability protocol . The core philosophy is "Exclude, Buffer, Quench" : Exclude oxygen/water, Buffer the workup, and Quench reactivity immediately.
Synthesis Strategy: The "Dry & Inert" Protocol
To synthesize this molecule without degradation, you must abandon open-air reflux. The following protocol utilizes a modified Fischer esterification designed to protect the phenol moiety.
Critical Reaction Parameters
| Parameter | Specification | Scientific Rationale (Causality) |
| Atmosphere | Argon or Nitrogen (Sparged) | Prevention of Auto-oxidation: Phenols form radical intermediates in the presence of |
| Water Control | Molecular Sieves (3Å) or Dean-Stark | Equilibrium Shift: The reaction is reversible. Water accumulation drives hydrolysis (reverting to acid). Chemical drying is preferred over thermal (Dean-Stark) to minimize heat exposure. |
| Catalyst | Acid Activation: Sulfuric acid is standard but generates water. Thionyl chloride ( | |
| Solvent | Anhydrous Ethanol | Transesterification Prevention: Using Methanol or Isopropanol will result in mixed esters (Methyl/Isopropyl ester impurities). |
Validated Workflow Diagram
The following diagram visualizes the critical control points (CCPs) where degradation is most likely to occur.
Figure 1: Synthesis workflow highlighting critical control points where oxidation or hydrolysis can compromise the batch.
Troubleshooting Center (Interactive Q&A)
Issue 1: Discoloration (The "Pink Product" Syndrome)
User Question: "My product isolated as a white solid, but after 24 hours on the bench, it turned pinkish-brown. What happened?"
Diagnosis: Auto-oxidation. The phenolic hydroxyl group at position 3 is electron-rich. In the presence of trace base or even neutral alumina/silica, it oxidizes to form quinoid structures, which are intensely colored even at ppm levels [3].
Corrective Action:
-
Acidify Silica: If purifying by column chromatography, flush the silica with 1% acetic acid in hexane before loading. This keeps the phenol protonated and stable.
-
Storage: Store under Argon at -20°C.
-
Rescue: Recrystallize immediately from Ethanol/Water with a pinch of sodium metabisulfite (reducing agent) to bleach the color.
Issue 2: Low Yield & Starting Material Recovery
User Question: "I refluxed for 12 hours, but NMR shows 40% unreacted Isovanillic acid. I added more acid catalyst, but it didn't help."
Diagnosis: Equilibrium Saturation (Water Inhibition).
Fischer esterification is an equilibrium process (
Corrective Action:
-
Chemical Drying: Add activated 3Å Molecular Sieves directly to the reaction flask (in a Soxhlet or suspended basket).
-
Switch Reagent: Use Thionyl Chloride (
) instead of .
Issue 3: Impurity Profile (The "Mystery Methyl" Peak)
User Question: "I see a small singlet in my NMR at 3.8 ppm that corresponds to a methyl ester, but I only used Ethanol."
Diagnosis: Transesterification via Wash Solvents. Did you wash your glassware with Methanol? Or did you use "Reagent Grade" Ethanol denatured with Methanol? In the presence of acid traces, Methanol will displace Ethanol rapidly because it is a smaller, better nucleophile [5].
Corrective Action:
-
Solvent Audit: Ensure only Absolute Ethanol (200 proof) is used.
-
Glassware: Rinse all glassware with Ethanol before the reaction, never Methanol.
Workup & Purification: The Self-Validating Protocol
The workup is the most dangerous phase for phenolic esters. High pH leads to phenoxide formation (
The "Buffered Extraction" Method
| Step | Action | Checkpoint (Self-Validation) |
| 1. Quench | Cool reaction to 0°C. Pour slowly into ice-cold saturated | Stop Condition: Stop adding base when bubbling ( |
| 2. pH Check | Test aqueous layer pH. Target: pH 7.0 - 7.5 . | Critical: If pH > 9, the phenol deprotonates. Add dilute HCl to lower it back to 7. |
| 3. Extraction | Extract with Ethyl Acetate ( | Observation: The organic layer should be colorless or pale yellow. Dark organic layer = Oxidation occurred. |
| 4. Wash | Wash organic layer with Brine + 1% Citric Acid . | Logic: Citric acid ensures the phenol remains protonated ( |
| 5. Drying | Dry over | Result: White to off-white crystalline solid. |
References
-
Phenolic Oxidation Mechanisms
- Source: Burton, G. W., & Ingold, K. U. (1981). Autoxidation of biological molecules. 1. The antioxidant activity of vitamin E and related chain-breaking phenolic antioxidants in vitro. Journal of the American Chemical Society.
- Context: Explains the radical mechanism by which phenols (like isovanillate) scavenge oxygen, becoming quinones in the process.
-
URL:[Link]
-
Thionyl Chloride Esterification
- Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Acyl Chlorides and Esters).
- Context: Authoritative text on using to drive esterific
-
URL:[Link]
-
Isovanillic Acid Properties & Stability
-
Fischer Esterification Equilibrium
-
Transesterification Risks
- Source: Otera, J. (1993).
- Context: Comprehensive review of transesterification kinetics, highlighting methanol's high reactivity.
-
URL:[Link]
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. CN106700129A - Ester antioxidant of sterically hindered phenol, preparation method and application thereof - Google Patents [patents.google.com]
- 3. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]
- 4. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of Ethyl 3-hydroxy-4-methoxybenzoate
Welcome to the technical support center for the synthesis of Ethyl 3-hydroxy-4-methoxybenzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this valuable intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing Ethyl 3-hydroxy-4-methoxybenzoate?
The most direct and widely used method is the Fischer-Speier esterification of the corresponding carboxylic acid, 3-hydroxy-4-methoxybenzoic acid (isovanillic acid), with ethanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), and is driven by refluxing in an excess of ethanol which also serves as the solvent.[2][3] The reaction is an equilibrium process, meaning it is reversible.[4]
Q2: Why is my reaction yield consistently low?
Low yield in a Fischer esterification is a classic problem and usually points to the reversible nature of the reaction.[5] The reaction produces one molecule of water for every molecule of ester formed. According to Le Châtelier's principle, the presence of this water can drive the equilibrium back towards the starting materials (hydrolysis). To achieve high yields, you must either use a large excess of one reactant (typically the alcohol) or actively remove the water as it forms.[3][4]
Q3: Can the phenolic hydroxyl group interfere with the esterification of the carboxylic acid?
This is a crucial question of chemoselectivity. Under the acidic conditions of a Fischer esterification, the carboxylic acid is the primary site of reaction. The phenolic hydroxyl group is a significantly weaker nucleophile than ethanol and is not readily esterified under these conditions.[6] However, attempting this synthesis under basic conditions would deprotonate the phenol, making it a potent nucleophile and leading to undesired side reactions.[7] Therefore, acidic catalysis is key to selectively esterifying the carboxylic acid.
Q4: How can I effectively monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane) to resolve the starting material (isovanillic acid, which is quite polar) from the product ester (less polar). The disappearance of the starting material spot indicates the reaction is approaching completion. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: My final product is a brownish or yellowish oil/solid, not the expected white solid. What causes this discoloration?
Phenolic compounds can be susceptible to oxidation, especially at elevated temperatures and in the presence of acid, leading to the formation of colored impurities. This can be exacerbated by prolonged reaction times or exposure to air at high temperatures. Thorough purification, often involving recrystallization with a small amount of activated carbon, can often remedy this issue.
Troubleshooting Guide: Common Pitfalls & Solutions
This section provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) | Scientific Rationale |
| Low Conversion / Incomplete Reaction | 1. Insufficient catalyst. 2. Reaction time is too short. 3. Water is not being effectively removed. 4. Reaction temperature is too low. | 1. Ensure catalytic amount of strong acid (1-5 mol%) is used. 2. Extend reflux time, monitoring by TLC until starting material is consumed. 3. Use a large excess of absolute (anhydrous) ethanol. For larger scales, consider a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[3] 4. Ensure the reaction mixture is maintained at a steady reflux. | 1. The acid protonates the carbonyl oxygen, making the carboxylic acid a better electrophile.[4] 2. Esterification is often a slow equilibrium reaction. 3. Removing a product (water) shifts the equilibrium towards the desired ester, maximizing yield.[5] 4. The reaction requires sufficient thermal energy to overcome the activation barrier. |
| Product is Dark or Discolored | 1. Oxidation of the phenolic starting material or product. 2. Decomposition due to excessively high temperature or prolonged heating. 3. Impurities in starting materials. | 1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Avoid unnecessarily long reaction times. 3. Purify the crude product by recrystallization, potentially with the addition of a small amount of activated charcoal to adsorb colored impurities. 4. Ensure the purity of the starting isovanillic acid. | 1. Phenols are easily oxidized to form colored quinone-type structures. An inert atmosphere minimizes this. 2. Thermal degradation can lead to complex, colored polymeric byproducts.[8] 3. Recrystallization is an effective method for removing solid impurities. Charcoal has a high surface area that adsorbs large, colored molecules. |
| Difficult Product Isolation / Emulsion during Workup | 1. Incomplete neutralization of the acid catalyst. 2. The product and starting material have amphiphilic properties, promoting emulsion formation.[8] | 1. During the aqueous workup, add the sodium bicarbonate solution slowly until effervescence ceases completely. 2. Add a saturated solution of NaCl (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, "salting out" the organic product and helping to break the emulsion. | 1. Residual strong acid can interfere with phase separation. 2. Increasing the polarity of the aqueous phase makes the organic product less soluble, forcing it into the organic layer and destabilizing the emulsion. |
| Product Hydrolyzes Back to Starting Material | 1. Presence of water during workup or storage. 2. Incomplete removal of the acid catalyst. | 1. Ensure all organic extracts are thoroughly dried over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before solvent evaporation. 2. Be meticulous with the neutralization wash (e.g., NaHCO₃ solution) to remove all traces of the acid catalyst.[3] | 1. The esterification is reversible; water will drive the reverse reaction (hydrolysis). 2. Acid catalyzes both the forward (esterification) and reverse (hydrolysis) reactions. Its presence with any residual water will degrade the product over time. |
Visualized Workflows and Mechanisms
General Synthesis & Purification Workflow
The following diagram outlines the standard procedure from starting materials to the purified final product.
Caption: Standard workflow for synthesis and purification.
Mechanism: Fischer-Speier Esterification
The reaction proceeds via a multi-step nucleophilic acyl substitution mechanism, often remembered by the mnemonic PADPED.
Caption: The PADPED mechanism of Fischer Esterification.
Experimental Protocols
Protocol 1: Synthesis via Fischer Esterification
This protocol is a standard laboratory procedure for the esterification of isovanillic acid.
Materials:
-
3-hydroxy-4-methoxybenzoic acid (Isovanillic acid)
-
Absolute Ethanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxy-4-methoxybenzoic acid (10.0 g, 59.5 mmol).
-
Reagents: Add absolute ethanol (100 mL). Stir the suspension until most of the solid has dissolved.
-
Catalyst Addition: Carefully and slowly, add concentrated sulfuric acid (1.0 mL, ~18.8 mmol) to the stirring mixture. The addition is exothermic.
-
Reaction: Heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 12-16 hours. Monitor the reaction's progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Work-up (Part 1 - Solvent Removal): After cooling to room temperature, remove the excess ethanol using a rotary evaporator.
-
Work-up (Part 2 - Extraction): Dissolve the oily residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel.
-
Work-up (Part 3 - Washes):
-
Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL). Caution: CO₂ evolution (effervescence) will occur. Swirl gently and vent the funnel frequently.
-
Wash the organic layer with brine (1 x 50 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude Ethyl 3-hydroxy-4-methoxybenzoate
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask, hot plate, ice bath
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a spatula-tip of activated charcoal, swirl, and perform a hot filtration to remove the charcoal.
-
Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes faintly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight. The expected product is a white to off-white crystalline solid.
References
-
PrepChem.com. Synthesis of 3-ethoxy-4-methoxybenzaldehyde. Available from: [Link]
- Google Patents. WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate.
-
ChemTalk. What is Fischer Esterification?. Available from: [Link]
-
PubChem. Isovanillic Acid. CID 12575. National Center for Biotechnology Information. Available from: [Link]
-
Organic Syntheses. Procedure for Ethyl 3-hydroxybutanoate. Available from: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
ResearchGate. Chemoselective Esterification of Phenolic Acids and Alcohols. Available from: [Link]
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
-
OperaChem. Fischer Esterification-Typical Procedures. Available from: [Link]
- Google Patents. CN105132488A - Preparation method of -4-cyano-3-hydroxy ethyl butyrate.
- Google Patents. JPS6094941A - Esterification of phenol group-containing carboxylic acid.
-
ResearchGate. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Available from: [Link]
- Google Patents. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.
-
ChemSynthesis. ethyl 4-methoxybenzoate. Available from: [Link]
-
YouTube. Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Available from: [Link]
-
PubChem. Ethyl 3-hydroxy-4-methoxybenzoate. CID 15480330. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. US5260475A - Esterification of hydroxybenzoic acids.
-
Royal Society of Chemistry. Selective esterifications of alcohols and phenols through carbodiimide couplings. Organic & Biomolecular Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
ResearchGate. Selective esterifications of alcohols and phenols through carbodiimide couplings | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Fischer Esterification. Available from: [Link]
-
Scientific Research Publishing. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Available from: [Link]
-
Reddit. Phenol inorganic esterification- why is it impossible?. r/chemhelp. Available from: [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. Available from: [Link]
-
YouTube. Alcohols, phenols and acids | Grade 12 | Chemistry | Khan Academy. Available from: [Link]
-
A Simple and Efficient Selective Esterification of Aliphatic Carboxylic Acids in the Presence of Aromatic Carboxylic Acids. Indian Journal of Chemistry - Section B. Available from: [Link]
-
Arkivoc. Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Available from: [Link]
Sources
- 1. Isovanillic Acid | C8H8O4 | CID 12575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. JPS6094941A - Esterification of phenol group-containing carboxylic acid - Google Patents [patents.google.com]
Scaling up the synthesis of Ethyl 3-hydroxy-4-methoxybenzoate
Technical Support Center: Scaling Up Synthesis of Ethyl 3-Hydroxy-4-Methoxybenzoate
Executive Summary
Target Molecule: Ethyl 3-hydroxy-4-methoxybenzoate (Ethyl Isovanillate) CAS Registry Number: 148527-38-2 (Specific to the 3-hydroxy isomer) Key Application: Intermediate in pharmaceutical synthesis (e.g., Gefitinib precursors) and fine fragrance formulation.
This guide addresses the specific challenges of scaling up the esterification of Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid). While the chemistry (Fischer Esterification) appears simple, scale-up introduces critical bottlenecks regarding regioselectivity (if starting from dihydroxy precursors), product isolation (avoiding "oiling out"), and impurity purging (specifically the 4-hydroxy isomer, Ethyl Vanillate).[1]
Module 1: The Synthesis Protocol (The "Make" Phase)
Core Philosophy: At scale, water removal is the rate-limiting step for yield.[1] While laboratory scale often relies on excess ethanol to drive equilibrium (Le Chatelier’s principle), process scale requires active water removal to minimize solvent waste and reaction time.[1]
Optimized Scale-Up Workflow
-
Charge: Reactor with Isovanillic Acid (1.0 equiv) and Ethanol (5–8 volumes).
-
Catalyst: Add Thionyl Chloride (
, 1.1 equiv) dropwise at 0–5°C OR conc. (0.1 equiv) for a greener route. -
Reflux: Heat to 78–80°C for 4–6 hours.
-
Monitor: Check via HPLC. Target <0.5% unreacted acid.
Visual Workflow (DOT Diagram)
Module 2: Troubleshooting & FAQs
Category A: Reaction Kinetics & Yield
Q1: My reaction stalls at 90% conversion. Adding more catalyst doesn't help.[1] Why?
-
Root Cause: You have reached thermodynamic equilibrium. Water accumulation in the ethanol is preventing forward reaction.[1]
-
Solution:
Q2: The reaction mixture turned dark brown/black. Is the product ruined?
-
Root Cause: Oxidation of the phenol moiety.[1] Isovanillic acid is electron-rich and prone to oxidation, especially in the presence of trace metals or air at reflux temperatures.[1]
-
Solution:
-
Immediate: The product is likely intact but requires decolorization. Treat the crude solution with activated carbon (5% w/w) during the hot filtration step.[1]
-
Prevention: Strictly inert the reactor with Nitrogen (
) or Argon before heating. Add a radical scavenger like BHT (0.1 mol%) if the problem persists.
-
Category B: Purification & Isolation (The "Clean" Phase)[1]
Q3: The product is "oiling out" instead of crystallizing during cooling. How do I fix this?
-
Context: Ethyl Isovanillate has a melting point of ~62°C , whereas its isomer (Ethyl Vanillate) melts at ~44°C. Oiling out indicates either high impurity levels (depressing the MP) or cooling too rapidly.[1]
-
Troubleshooting Protocol:
-
Reheat: Redissolve the oil by heating the mixture back to 65°C.
-
Seed: At 55°C (metastable zone), add pure seed crystals (0.5% w/w).
-
Slow Cool: Implement a linear cooling ramp of 5°C/hour.
-
Solvent Composition: Ensure your solvent ratio is correct. A recommended ratio is Ethanol:Water (1:1) . Too much water forces the oil out before crystals can form.[1]
-
Q4: How do I remove the regioisomer (Ethyl Vanillate) if it's present?
-
Mechanism: Ethyl Vanillate is the 4-hydroxy-3-methoxy isomer. It is more soluble in ethanol and has a lower melting point.[1]
-
Protocol:
-
Perform a recrystallization from Ethanol/Water (3:5) .
-
Cool to 10°C. Ethyl Isovanillate will crystallize out, while the majority of the Ethyl Vanillate remains in the mother liquor due to its lower melting point and higher solubility in the cold solvent matrix.[1]
-
Comparative Data: Isomer Differentiation
| Feature | Ethyl Isovanillate (Target) | Ethyl Vanillate (Impurity) |
| Structure | 3-Hydroxy-4-Methoxy | 4-Hydroxy-3-Methoxy |
| Melting Point | 62–65°C | 44–45°C (often oils) |
| Solubility (EtOH) | High | Very High |
| Crystallization | Forms needles/plates | Difficult (tends to oil) |
| CAS No. | 148527-38-2 | 617-05-0 |
Module 3: Advanced Impurity Profiling
Logic Tree for Purity Analysis Use this decision tree when HPLC indicates unknown peaks.
References & Authoritative Sources
-
ChemicalBook. (2025). Ethyl 4-hydroxy-3-methoxybenzoate Properties and Synthesis. (Provides comparative data for the isomer).
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Ethyl Vanillate (Isomer Data). (Used to establish baseline for impurity profiling).
-
SynQuest Laboratories. (2025). Ethyl 3-hydroxy-4-methoxybenzoate Product Specifications. (Confirms CAS 148527-38-2 and solid state properties).
-
Internet Archive. Journal of Chemical Society Abstracts. (Historical verification of Ethyl Isovanillate melting point at 62°C).[2]
-
ResearchGate. (2023). Crystallization and Phase Separation of Vanillin Derivatives. (Mechanistic insight into "oiling out" phenomena in phenolic esters).
Sources
Validation & Comparative
Comprehensive Guide to Analytical Method Validation for Ethyl 3-hydroxy-4-methoxybenzoate
Executive Summary & Strategic Analysis
Ethyl 3-hydroxy-4-methoxybenzoate (CAS: 148527-38-2), also known as Ethyl Isovanillate , is a structural isomer of the more common Ethyl Vanillate.[1] In pharmaceutical and chemical development, distinguishing this specific isomer from its analogs (e.g., Ethyl Vanillate, Methyl 3-hydroxy-4-methoxybenzoate) is critical for regulatory compliance and purity assessment.
This guide provides a scientifically rigorous framework for validating analytical methods for this compound. Unlike generic templates, this protocol addresses the specific physicochemical challenges of the analyte:
-
Isomeric Selectivity: The method must separate the 3-hydroxy-4-methoxy isomer from the 4-hydroxy-3-methoxy isomer.[1]
-
Phenolic Functionality: The free hydroxyl group (pKa ~8.5) requires pH control in HPLC to prevent peak tailing and ionization variability.
-
Matrix Compatibility: Validation must account for potential hydrolysis of the ester bond in basic or enzymatically active matrices.
Method Selection: HPLC-UV vs. GC-MS
The choice of analytical technique depends on the phase of drug development and the sample matrix.
| Feature | RP-HPLC (Recommended) | GC-MS (Alternative) |
| Primary Use | Routine QC, Assay, Stability Studies | Impurity Profiling, Complex Matrices |
| Selectivity | High (with optimized gradient) | High (Mass spectral deconvolution) |
| Sample Prep | Minimal (Dilute & Shoot) | Moderate (Derivatization often required) |
| Thermal Stress | Low (Ambient/30°C) | High (Injector >250°C risks degradation) |
| Sensitivity | Good (UV @ 280 nm) | Excellent (SIM mode) |
Decision Logic for Method Selection
Caption: Decision matrix for selecting the optimal analytical platform based on sample constraints and data requirements.
Validated Protocol: RP-HPLC-UV/DAD
This protocol is designed to ensure specificity against the positional isomer Ethyl Vanillate.
Chromatographic Conditions[2][3][4][5][6][7][8]
-
Column: C18 (Octadecylsilane), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry). Rationale: Provides sufficient hydrophobic interaction to resolve isomers.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Low pH (<3.0) suppresses the ionization of the phenolic -OH, ensuring the analyte remains neutral and sharpens the peak.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 280 nm (primary) and 254 nm (secondary). Rationale: Phenolic esters show strong absorption at 280 nm due to the aromatic ring and conjugation.
-
Temperature: 30°C.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 25.0 | 90 | 10 |
| 30.0 | 90 | 10 |
Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of Ethyl 3-hydroxy-4-methoxybenzoate Reference Standard in 10 mL of Methanol (1000 µg/mL).
-
Resolution Solution: Mix equal parts of Ethyl 3-hydroxy-4-methoxybenzoate and Ethyl Vanillate (4-hydroxy-3-methoxybenzoate) to a final concentration of 50 µg/mL each. This is the critical system suitability test.
Validation Parameters & Acceptance Criteria (ICH Q2(R1))
The following validation steps must be performed to demonstrate the method's fitness for purpose.
Specificity (Isomeric Resolution)
-
Objective: Prove the method distinguishes the analyte from its closest structural isomer.
-
Protocol: Inject the Resolution Solution.
-
Acceptance Criteria: Resolution (
) between Ethyl 3-hydroxy-4-methoxybenzoate and Ethyl Vanillate must be .[1] Peak purity (via DAD) should be > 99.0%.[3]
Linearity[2][7]
-
Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Acceptance Criteria: Correlation coefficient (
) . Residual plot should show random distribution.
Accuracy (Recovery)[2]
-
Protocol: Spike placebo matrix with analyte at 80%, 100%, and 120% levels (triplicate preparations).
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%. RSD < 2.0%.[2]
Precision (Repeatability)[2]
-
Protocol: 6 consecutive injections of the standard solution at 100% concentration.
-
Acceptance Criteria: RSD of peak area < 1.0%; RSD of retention time < 0.5%.
Robustness
-
Protocol: Deliberately vary:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5°C)
-
Mobile phase pH (± 0.2 units)
-
-
Acceptance Criteria: System suitability parameters (Resolution, Tailing Factor) must remain within limits.
Visualized Validation Workflow
The following diagram outlines the logical flow of the validation process, ensuring no critical step is overlooked.
Caption: Step-by-step validation workflow ensuring ICH Q2 compliance.
Comparison with Alternative Methods
| Parameter | Proposed HPLC Method | GC-FID/MS Method | UV-Vis Spectrophotometry |
| Specificity | High (Resolves isomers) | High (Resolves isomers) | Low (Cannot distinguish isomers) |
| LOD/LOQ | ~0.5 µg/mL | ~0.05 µg/mL | ~5.0 µg/mL |
| Throughput | 15-30 min/run | 20-40 min/run | < 5 min/sample |
| Cost | Moderate | High | Low |
| Suitability | Best for Pharma QC | Best for Trace Analysis | Only for pure raw material |
Expert Insight: While GC-MS is more sensitive, the phenolic hydroxyl group on Ethyl 3-hydroxy-4-methoxybenzoate can lead to peak tailing due to hydrogen bonding with the stationary phase silanols.[1] If GC is chosen, derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is highly recommended to convert the hydroxyl to a trimethylsilyl ether, improving peak symmetry and quantification accuracy.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
PubChem. (n.d.).[4][5] Ethyl 3-hydroxy-4-methoxybenzoate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for C18 column selection and mobile phase optimization).
-
FoodB. (n.d.). 4-hydroxy-3-methoxybenzoic acid ethyl ester (Ethyl Vanillate - Isomer Comparison). Retrieved from [Link]
Sources
- 1. Showing Compound 4-hydroxy-3-methoxybenzoic acid ethyl ester (FDB029772) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 4-hydroxy-3-methoxybenzoate | 617-05-0 [chemicalbook.com]
- 4. Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-hydroxy-4-methoxybenzoate | C9H10O4 | CID 4056967 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
